![molecular formula C27H44O2 B11931203 (1S,3E)-3-[(2E)-2-[(1R,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B11931203.png)
(1S,3E)-3-[(2E)-2-[(1R,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Calcifediol is synthesized in the liver through the hydroxylation of cholecalciferol (vitamin D3) at the 25-position. This enzymatic reaction is primarily catalyzed by the enzyme vitamin D 25-hydroxylase (CYP2R1), present in microsomes . Other enzymes, such as mitochondrial CYP27A1, can also contribute to this process .
Industrial Production Methods: Industrial production of calcifediol involves the extraction and purification of cholecalciferol from natural sources, followed by its hydroxylation using specific enzymes under controlled conditions. The product is then purified to meet pharmaceutical standards .
化学反応の分析
Types of Reactions: Calcifediol undergoes hydroxylation in the kidney by the enzyme 25-hydroxyvitamin D3-1-alpha-hydroxylase to form calcitriol (1,25-dihydroxyvitamin D3), the active hormonal form of vitamin D . This transformation is crucial for its biological activity.
Common Reagents and Conditions:
Hydroxylation: Catalyzed by 25-hydroxyvitamin D3-1-alpha-hydroxylase in the kidney.
Oxidation and Reduction: Calcifediol can undergo oxidation and reduction reactions, although these are less common in its primary metabolic pathway.
Major Products:
Calcitriol (1,25-dihydroxyvitamin D3): The active form of vitamin D, which plays a vital role in calcium and phosphate homeostasis.
科学的研究の応用
Calcifediol has numerous scientific research applications, including:
Chemistry: Used as a standard for measuring vitamin D levels in various assays.
Biology: Studied for its role in calcium and phosphate metabolism.
Medicine: Used to treat and prevent vitamin D deficiency, rickets, osteomalacia, and osteoporosis.
Industry: Employed in the formulation of dietary supplements and fortified foods.
作用機序
Calcifediol is converted to calcitriol in the kidney by the enzyme 25-hydroxyvitamin D3-1-alpha-hydroxylase . Calcitriol then binds to intracellular receptors, functioning as transcription factors to modulate gene expression . This interaction affects the transcription of genes involved in calcium and phosphate homeostasis, bone mineralization, and other physiological processes .
類似化合物との比較
Cholecalciferol (Vitamin D3): The precursor of calcifediol, synthesized in the skin upon exposure to sunlight.
Ergocalciferol (Vitamin D2): Another form of vitamin D, derived from plant sources.
Calcitriol (1,25-dihydroxyvitamin D3): The active form of vitamin D, produced from calcifediol.
Uniqueness: Calcifediol is unique in its rapid conversion to calcitriol, making it effective for quickly raising vitamin D levels in the body . It is also more hydrophilic than cholecalciferol, leading to better absorption in patients with fat malabsorption .
特性
分子式 |
C27H44O2 |
|---|---|
分子量 |
400.6 g/mol |
IUPAC名 |
(1S,3E)-3-[(2E)-2-[(1R,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12+/t20-,23+,24-,25?,27-/m1/s1 |
InChIキー |
JWUBBDSIWDLEOM-ZJRBCIIVSA-N |
異性体SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](CCC3=C)O)C |
正規SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,3-(hydroxymethyl)-8-oxo-7-[(2-thienylacetyl)amino]-, monosodium salt,(6R-trans)-](/img/structure/B11931130.png)
![(1R,2S,2'S,5S,6S,7S,10S,13R)-5-[(S)-furan-3-yl-[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5,7,11,11-tetramethyl-8,15-dioxospiro[12,16-dioxatetracyclo[8.7.0.01,13.02,7]heptadecane-6,3'-oxirane]-2'-carboxylic acid](/img/structure/B11931137.png)
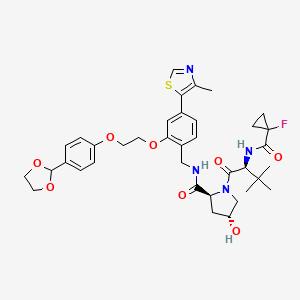
![Benzamide,n-((3-amino-1-(5-ethyl-7h-pyrrolo[2,3-d]pyrimidin-4-yl)-3-pyrrolidinyl)methyl)-2,4-difluoro-](/img/structure/B11931148.png)
![2-Butenamide, N-[(1R)-2-[[5-[2-[(4-cyanophenyl)amino]-4-(propylamino)-5-pyrimidinyl]-4-pentyn-1-yl]amino]-1-methyl-2-oxoethyl]-4-(dimethylamino)-N-methyl-, (2E)-](/img/structure/B11931149.png)
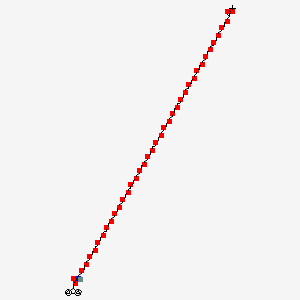
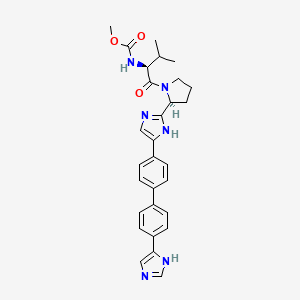
![(5S)-5-(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)-2-sulfanylidene-1,5-dihydrochromeno[2,3-d]pyrimidin-4-one](/img/structure/B11931168.png)



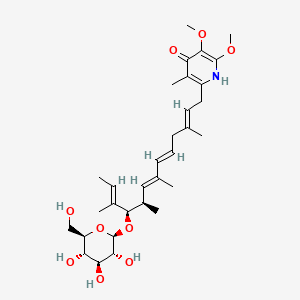
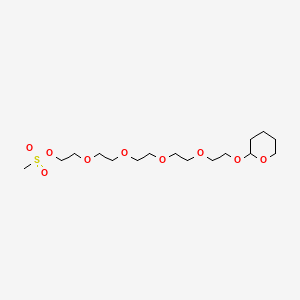
![(8S,13S,14S,17R)-17-hydroxy-13,17-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11931192.png)
